N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide
Description
Historical Context in Acetamide Research
The study of acetamide derivatives traces its roots to the early 20th century, when simple acetamides like ethanamide (CH₃CONH₂) were first synthesized for industrial applications, including their use as solvents and plasticizers. The discovery of acetamide’s natural occurrence in interstellar regions, such as the Sgr B2(N) molecular cloud near the Milky Way’s center, further highlighted its chemical ubiquity. By the 1930s, industrial-scale production methods emerged, such as the reaction of methyl acetate with aqueous ammonia, which prioritized high-purity yields. These foundational techniques laid the groundwork for synthesizing structurally complex acetamides, including N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide , which integrates halogenated and ethoxy-substituted aromatic systems.
The evolution from simple acetamides to multifunctional derivatives reflects advancements in organic synthesis. For instance, the 1938 patent by Munro et al. demonstrated the feasibility of large-scale acetamide production using ester-ammonia reactions, emphasizing cost-effective purification methods. This historical progression underscores the role of acetamide as a versatile scaffold for pharmaceutical innovation.
Significance in Contemporary Pharmaceutical Science
This compound exemplifies the strategic design of bioactive molecules. Its structure features three critical components:
- A 4-bromo-2-(2-chlorobenzoyl)phenyl group, which enhances electrophilic reactivity and potential kinase inhibition.
- A 2-(4-ethoxyphenyl)acetamide backbone, contributing to lipid solubility and membrane permeability.
- Halogen atoms (bromine and chlorine) that modulate electronic effects and binding affinity to biological targets.
This compound’s significance lies in its potential applications in targeted cancer therapies and antimicrobial agents . For example, structurally analogous acetamides have shown activity against tyrosine kinases, which regulate cell proliferation and apoptosis. The ethoxy group further improves metabolic stability, a key consideration in drug design.
Current Research Landscape
Recent studies have focused on optimizing the synthesis and functionalization of this compound. Key advancements include:
Table 1: Comparative Analysis of Acetamide Derivatives
Modern synthetic routes often employ microwave-assisted catalysis to reduce reaction times and improve yields. Computational modeling, such as density functional theory (DFT), has also been used to predict the compound’s binding modes to proteins like ROR2, a receptor implicated in Wnt signaling pathways.
Theoretical Frameworks for Structure-Activity Investigation
The quantitative structure-activity relationship (QSAR) paradigm is central to understanding this compound’s bioactivity. Key parameters include:
- Lipophilicity (LogP): The ethoxy group increases LogP, enhancing blood-brain barrier penetration.
- Electrostatic potential maps: Halogen atoms create regions of partial positive charge, favoring interactions with nucleophilic residues in enzyme active sites.
- Steric effects: The bulky benzoyl group may restrict rotational freedom, stabilizing ligand-receptor complexes.
Molecular dynamics simulations further reveal that the 4-bromo substituent forms halogen bonds with kinase ATP-binding pockets, a feature shared with FDA-approved inhibitors like imatinib. These insights guide the rational design of next-generation acetamide-based therapeutics.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClNO3/c1-2-29-17-10-7-15(8-11-17)13-22(27)26-21-12-9-16(24)14-19(21)23(28)18-5-3-4-6-20(18)25/h3-12,14H,2,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTXMJWKLRVNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzoyl phenyl acetamide core. The process includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Chlorination: Addition of a chlorine atom to the benzoyl group.
Ethoxylation: Incorporation of an ethoxy group to the phenyl ring.
Each step requires specific reagents and conditions, such as bromine for bromination, chlorine gas or chlorinating agents for chlorination, and ethyl alcohol for ethoxylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a hydroxyl group.
Reduction: Reduction of the benzoyl group to a hydroxyl group.
Substitution: Replacement of the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a hydroxybenzoyl compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide. Compounds with similar structures have shown significant activity against various bacterial strains and fungi. For example, derivatives have been evaluated for their in vitro antimicrobial efficacy using methods such as the turbidimetric method against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess similar properties, warranting further investigation.
Anticancer Potential
The compound's structural features indicate potential anticancer activity. Related studies on similar compounds have demonstrated promising results against cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B assay has been used to assess cell viability and cytotoxicity, revealing that certain derivatives exhibit significant anticancer activity . This positions this compound as a candidate for further research in cancer therapeutics.
Case Studies
- Synthesis and Characterization : A study focused on synthesizing this compound through a multi-step synthetic route. The characterization was performed using spectroscopic techniques such as NMR and IR spectroscopy, confirming the structure and purity of the synthesized compound .
- Biological Evaluation : In a comparative study, various derivatives were screened for antimicrobial and anticancer activities. The results indicated that compounds structurally related to this compound exhibited significant antibacterial effects and cytotoxicity against cancer cell lines, reinforcing the need for further exploration of this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Ethoxyphenyl Substitutions
Compound 1 : N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structure : Replaces the benzoyl group with a methylphenyl moiety and introduces a sulfur-containing triazole-thienyl side chain.
- Activity : Exhibits antimycobacterial activity due to the thiophene and triazole groups, which enhance membrane permeability .
Compound 2 : 2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Structure: Contains a trifluoromethylpyridine core and a cyano group, replacing the benzoyl moiety.
- Activity : The electron-withdrawing CF₃ group increases electrophilicity, enhancing interactions with enzymatic targets like kinases .
- Key Difference : The pyridine ring improves solubility but may reduce aromatic stacking compared to Compound X’s benzoyl group .
Compound 3 : N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Structure : Simplifies the scaffold by removing the benzoyl and ethoxyphenyl groups, retaining only bromophenyl and thienyl moieties.
- Activity : Moderate antimycobacterial activity (MIC: 12.5 µg/mL) due to thiophene’s π-π interactions with bacterial enzymes .
- Key Difference : Lacks the ethoxyphenyl group, resulting in lower lipophilicity and reduced cell penetration compared to Compound X .
Pharmacological Analogues with Modified Acetamide Chains
Compound 4 : N-(Substituted Phenyl)-2-[5-Phenyl-1,2,4-triazol-3-ylamino]acetamide
- Structure: Replaces the benzoyl group with a phenyltriazoleamino chain.
- Activity : Anticonvulsant activity (ED₅₀: 35 mg/kg in MES model), attributed to triazole’s GABAergic modulation .
Compound 5 : N-[4-(sec-Butylphenyl)]-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide
- Structure: Incorporates a hexahydrobenzothienopyrimidine core linked to a sulfanyl group.
- Activity : Inhibits cyclooxygenase-2 (COX-2) with IC₅₀: 0.8 µM, leveraging the ethoxyphenyl group for selective binding .
- Key Difference : The bulky heterocyclic core may limit bioavailability compared to Compound X’s planar benzoyl group .
Carcinogenicity and Toxicity Profiles of Nitrofuran Analogues
Compound 6 : N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide
- Structure : Features a nitrofuran-thiazole core instead of halogenated aromatics.
- Activity: High carcinogenicity (lymphocytic leukemia incidence: 85% in mice), linked to nitro group-derived reactive intermediates .
- Key Difference: Compound X’s bromine and chlorine substituents may reduce genotoxicity compared to nitrofurans .
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Halogenation Impact: Bromine and chlorine in Compound X enhance lipophilicity and target affinity but may increase metabolic stability compared to non-halogenated analogues .
- Ethoxyphenyl Role : The 4-ethoxyphenyl group improves solubility and may facilitate interactions with hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
- Safety Considerations : Unlike nitrofuran derivatives (e.g., Compound 6), Compound X’s halogenated structure likely reduces reactive metabolite formation, suggesting a safer profile .
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound's structure features a bromo and chloro substituent on a phenyl ring, which is linked to an acetamide group. The synthesis typically involves multi-step organic reactions, including bromination, chlorination, and amidation processes.
Synthetic Route Overview
- Bromination : Introduction of the bromine atom into the phenyl ring.
- Chlorination : Addition of chlorine to the benzoyl structure.
- Amidation : Formation of the acetamide linkage.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and influence various signaling pathways, leading to significant biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various microbial strains.
- Anti-inflammatory Properties : It may inhibit pathways involved in inflammation, potentially benefiting conditions like arthritis.
- Antitumor Effects : Preliminary studies suggest cytotoxicity towards cancer cell lines.
Research Findings and Case Studies
- Antimicrobial Studies :
- Anti-inflammatory Activity :
- Cytotoxicity in Cancer Cells :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(4-ethoxyphenyl)acetamide, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves coupling 4-bromo-2-(2-chlorobenzoyl)aniline derivatives with 2-(4-ethoxyphenyl)acetic acid or its activated esters. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane at low temperatures (273 K) to minimize side reactions .
- Intermediate purification : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from dichloromethane/ethanol mixtures .
- Characterization : Confirm intermediates via NMR (e.g., acetamide protons at δ 2.1–2.3 ppm, ethoxy groups at δ 1.3–1.4 ppm) and LC-MS for molecular ion verification .
Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound, and what software is recommended?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation of a dichloromethane/methanol solution (1:1 v/v) at 298 K .
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : Employ SHELXL (for small molecules) or SHELXS (for initial phasing) to refine atomic positions, thermal parameters, and hydrogen-bonding networks. SHELX software is preferred for its robustness in handling twinned data and high-resolution refinement .
Advanced Research Questions
Q. How can tautomeric equilibria in derivatives of this compound be resolved using spectroscopic and computational methods?
Methodological Answer:
- NMR analysis : Detect tautomers (e.g., thiazolidinone vs. thiazole forms) via NMR chemical shifts and integration ratios. For example, thiazolidinone NH protons appear at δ 10–12 ppm, while imine protons resonate at δ 7–8 ppm .
- DFT calculations : Optimize tautomeric structures at the B3LYP/6-311+G(d,p) level to compare relative Gibbs free energies. Use Boltzmann populations to predict dominant tautomers in solution .
Q. What strategies are effective in analyzing contradictory hydrogen-bonding patterns in crystal structures of related acetamides?
Methodological Answer:
- Graph-set analysis : Classify hydrogen bonds (e.g., N–H⋯O, C–H⋯F) using Etter’s notation (e.g., for dimeric motifs) to identify recurring patterns .
- Energy frameworks : Compute interaction energies (e.g., via CrystalExplorer) to quantify the relative contributions of hydrogen bonds vs. van der Waals interactions to lattice stability .
Q. How can the anti-proliferative activity of this compound be optimized through structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent modulation : Replace the 4-ethoxy group with bulkier aryl ethers (e.g., 4-propoxy or 4-phenoxy) to enhance hydrophobic interactions with target proteins .
- Bioisosteric replacement : Substitute the 2-chlorobenzoyl group with trifluoromethyl or nitro groups to improve binding affinity. Validate via MTT assays on cancer cell lines (e.g., MCF-7, HepG2) .
Q. What experimental and computational approaches are recommended to resolve discrepancies in reported biological activities of analogs?
Methodological Answer:
- Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour incubation, 10% FBS media) to minimize batch variability .
- Molecular docking : Use AutoDock Vina to model interactions with proposed targets (e.g., EGFR or tubulin). Cross-validate with MD simulations (GROMACS) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
